molecular formula C6H10Cl3F2O4P B14523170 2-Chloroethyl bis(2-chloro-1-fluoroethyl) phosphate CAS No. 62576-38-9

2-Chloroethyl bis(2-chloro-1-fluoroethyl) phosphate

Cat. No.: B14523170
CAS No.: 62576-38-9
M. Wt: 321.5 g/mol
InChI Key: ULHGTLSLCRPAJD-UHFFFAOYSA-N
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Description

2-Chloroethyl bis(2-chloro-1-fluoroethyl) phosphate is an organophosphorus compound with the molecular formula C6H10Cl3FO4P. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by its unique chemical structure, which includes both chloroethyl and fluoroethyl groups attached to a phosphate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroethyl bis(2-chloro-1-fluoroethyl) phosphate typically involves the reaction of 2-chloroethanol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then reacted with 2-chloro-1-fluoroethanol to yield the final product. The reaction conditions usually require controlled temperatures and anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Chloroethyl bis(2-chloro-1-fluoroethyl) phosphate undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl and fluoroethyl groups can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.

    Hydrolysis Conditions: Acidic or basic conditions can facilitate hydrolysis.

    Oxidizing and Reducing Agents: Agents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted phosphates can be formed.

    Hydrolysis Products: Phosphoric acid derivatives and corresponding alcohols.

    Oxidation and Reduction Products: Oxidized or reduced forms of the original compound.

Scientific Research Applications

2-Chloroethyl bis(2-chloro-1-fluoroethyl) phosphate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloroethyl bis(2-chloro-1-fluoroethyl) phosphate involves its interaction with biological molecules, particularly enzymes. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing their normal function. This interaction is often mediated by the phosphate group, which can form strong bonds with the enzyme’s active site residues.

Comparison with Similar Compounds

Similar Compounds

    Tris(2-chloroethyl) phosphate (TCEP): Another organophosphorus compound used as a flame retardant and plasticizer.

    Bis(2-chloroethyl) ether: Known for its use in organic synthesis and as an intermediate in the production of other chemicals.

    2,2-Bis(chloromethyl)trimethylene bis(bis(2-chloroethyl)phosphate): Similar in structure and used in similar applications.

Uniqueness

2-Chloroethyl bis(2-chloro-1-fluoroethyl) phosphate is unique due to the presence of both chloroethyl and fluoroethyl groups, which impart distinct chemical properties. The fluoroethyl group, in particular, can influence the compound’s reactivity and interactions with biological molecules, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

62576-38-9

Molecular Formula

C6H10Cl3F2O4P

Molecular Weight

321.5 g/mol

IUPAC Name

2-chloroethyl bis(2-chloro-1-fluoroethyl) phosphate

InChI

InChI=1S/C6H10Cl3F2O4P/c7-1-2-13-16(12,14-5(10)3-8)15-6(11)4-9/h5-6H,1-4H2

InChI Key

ULHGTLSLCRPAJD-UHFFFAOYSA-N

Canonical SMILES

C(CCl)OP(=O)(OC(CCl)F)OC(CCl)F

Origin of Product

United States

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